2-(6-Nitrohexyl)isoindoline-1,3-dione is a compound classified under the isoindoline-1,3-dione family, known for its diverse applications in organic chemistry and medicinal research. This compound features a nitro group and a hexyl substituent on the isoindoline core, which contributes to its unique chemical properties and potential biological activities.
The compound can be synthesized through various chemical processes, often involving the reaction of phthalic anhydride with amines or other nucleophiles. Specific patents detail methods for synthesizing isoindoline-1,3-dione derivatives, including those similar to 2-(6-Nitrohexyl)isoindoline-1,3-dione .
2-(6-Nitrohexyl)isoindoline-1,3-dione falls under the category of heterocyclic compounds, particularly those containing nitrogen in their ring structure. Its classification can be summarized as follows:
The synthesis of 2-(6-Nitrohexyl)isoindoline-1,3-dione typically involves:
The synthesis can be optimized by adjusting parameters such as temperature, reaction time, and the choice of solvent. For example, using triethylamine as a base can enhance yields by neutralizing the generated acids during the reaction .
The molecular structure of 2-(6-Nitrohexyl)isoindoline-1,3-dione consists of:
2-(6-Nitrohexyl)isoindoline-1,3-dione can undergo several chemical reactions typical for isoindole derivatives:
The reactivity of this compound is influenced by its functional groups. The presence of the nitro group enhances electrophilicity, making it susceptible to nucleophilic attack .
The mechanism of action for compounds like 2-(6-Nitrohexyl)isoindoline-1,3-dione often involves interactions with biological targets:
Research indicates that derivatives of isoindoline compounds can inhibit tumor necrosis factor-alpha production and control angiogenesis .
Detailed analyses often include spectral data (NMR, IR), which provide insights into functional groups and molecular interactions .
2-(6-Nitrohexyl)isoindoline-1,3-dione has potential applications in:
Isoindoline-1,3-dione derivatives, commonly known as phthalimides, have evolved from early synthetic intermediates to privileged scaffolds in modern drug design. The discovery of thalidomide in the 1950s marked a pivotal milestone, revealing both the therapeutic potential and safety challenges associated with this chemotype [5]. Despite its notorious teratogenicity, thalidomide’s immunomodulatory and antiangiogenic properties spurred development of safer analogs. Lenalidomide (2005) and pomalidomide (2013) emerged as FDA-approved agents for multiple myeloma, featuring structural optimizations that retained biological activity while mitigating toxicity risks [6]. Concurrently, apremilast (2014) demonstrated the scaffold’s versatility through PDE4 inhibition for psoriatic arthritis, establishing isoindoline-1,3-dione as a platform for diverse therapeutic applications [5].
The 21st century witnessed strategic diversification toward neurodegenerative diseases. Guzior et al. (2015) designed benzylamino-2-hydroxyalkylphthalimides as multipotent anti-Alzheimer agents, demonstrating balanced inhibition of acetylcholinesterase (AChE) and β-amyloid aggregation [1]. Recent innovations (2020–2024) include hybrids with N-benzyl pyridinium moieties showing AChE inhibition (IC₅₀ = 2.1–7.4 μM), outperforming rivastigmine in computational and in vitro models [2] [4]. This trajectory underscores the scaffold’s adaptability across therapeutic areas—from oncology and immunology to neuroscience.
Table 1: Key Milestones in Isoindoline-1,3-dione Drug Development
Year | Compound | Therapeutic Application | Significance |
---|---|---|---|
1950s | Thalidomide | Sedative (withdrawn) | First clinical phthalimide; revealed immunomodulatory effects |
2005 | Lenalidomide | Multiple myeloma | Reduced toxicity vs. thalidomide; enhanced efficacy |
2013 | Pomalidomide | Multiple myeloma | Improved antiangiogenic and immunomodulatory profile |
2014 | Apremilast | Psoriatic arthritis | First PDE4 inhibitor in phthalimide class |
2015 | Benzylamino-hydroxyalkyl derivatives | Alzheimer’s disease | Dual AChE/β-amyloid inhibition |
2021 | N-Benzyl pyridinium hybrids | Alzheimer’s disease | AChE IC₅₀ = 2.1 μM; neuroprotective vs. oxidative stress |
2024 | Acetohydrazide derivatives (8a-h) | Alzheimer’s disease | AChE IC₅₀ = 0.11–0.86 μM; molecular dynamics validation |
The isoindoline-1,3-dione core exhibits planar aromatic geometry and hydrogen-bonding capability via imide carbonyls, enabling versatile biorecognition. Crystallographic studies reveal that phthalimide derivatives bind acetylcholinesterase (AChE) through dual interactions: the aromatic system engages the peripheral anionic site (PAS), while carbonyl oxygen atoms form hydrogen bonds with catalytic triad residues (e.g., Ser203, His447) [1] [6]. This bifunctionality is critical for AChE inhibitors targeting Alzheimer’s disease, where PAS binding concurrently inhibits amyloid-β aggregation [1].
The hydrophobic character of the bicyclic ring enhances blood-brain barrier (BBB) permeability, as evidenced by PAMPA-BBB assays (+ve for progesterone-like CNS penetration) [1] [8]. Systematic modifications at the N-position modulate physicochemical properties:
Notably, alkyl spacer length profoundly influences bioactivity. Derivatives with C6 linkers (e.g., 2-(6-hydroxyhexyl)isoindoline-1,3-dione) exhibit superior enzymatic inhibition versus shorter analogs due to optimal reach into the AChE catalytic site [3] [6].
Table 2: Impact of Alkyl Chain Length on Phthalimide Bioactivity
Spacer Length | Example Compound | AChE IC₅₀ (μM) | Biological Outcome |
---|---|---|---|
C2 | N-Ethylphthalimide | >50 | Weak PAS binding; no CAS interaction |
C3 | 2-(3-Bromopropyl)isoindoline-1,3-dione | 0.16–0.18 | Moderate dual-site AChE inhibition |
C6 | 2-(6-Hydroxyhexyl)isoindoline-1,3-dione | 0.11–0.16 | Enhanced gorge penetration; competitive AChE inhibition |
C6-Nitro | 2-(6-Nitrohexyl)isoindoline-1,3-dione | Predicted low | Theoretical optimization for NO release and AChE binding |
The strategic incorporation of a 6-nitrohexyl moiety at the phthalimide N-position represents a multi-objective molecular design. First, the nitro group (–NO₂) serves as a:
Second, the hexyl spacer provides:
Computational studies predict that 2-(6-nitrohexyl)isoindoline-1,3-dione occupies a unique chemical space:
Table 3: Molecular Design Rationale of 2-(6-Nitrohexyl)isoindoline-1,3-dione
Structural Feature | Chemical Function | Biological Implication |
---|---|---|
Isoindoline-1,3-dione core | Planar aromatic system; hydrogen-bond acceptor | PAS binding at AChE gorge entrance; amyloid-β modulation |
Hexyl linker | C6 aliphatic chain | Optimal length for catalytic site access in AChE |
Nitro terminal group | Electron-withdrawing group; metabolic precursor to NO | Vasodilation; neuroprotection; anti-inflammatory effects |
This hybrid architecture positions 2-(6-nitrohexyl)isoindoline-1,3-dione as a promising candidate for multifunctional therapeutic agents, particularly in disorders involving cholinergic deficit, oxidative stress, and inflammation.
Key Compounds Mentioned
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2